1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyrrole ring, and a methoxyphenyl group. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE typically involves multiple steps, starting with the construction of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent . The tetrahydropyrrole ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves coupling the benzimidazole and tetrahydropyrrole intermediates with the methoxyphenyl group, often using a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced derivatives of the benzimidazole and tetrahydropyrrole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole, albendazole, and mebendazole share the benzimidazole core and exhibit similar biological activities.
Tetrahydropyrrole derivatives: Compounds containing the tetrahydropyrrole ring, such as proline derivatives, have comparable structural features.
Methoxyphenyl derivatives: Compounds like anisole and its derivatives share the methoxyphenyl group and have similar chemical properties.
Uniqueness
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2-METHOXYPHENYL)-1-ETHANONE is unique due to its combination of the benzimidazole, tetrahydropyrrole, and methoxyphenyl moieties, which confer a distinct set of chemical and biological properties . This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-11-5-2-7-14(18)13-19(24)23-12-6-10-17(23)20-21-15-8-3-4-9-16(15)22-20/h2-5,7-9,11,17H,6,10,12-13H2,1H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
LATXPERNAMYSFO-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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